2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3
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Overview
Description
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is a deuterated derivative of a malonic acid compound. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C15H13D3O8 and a molecular weight of 327.3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 typically involves the alkylation of a malonic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, efficient mixing, and temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reference standard in analytical laboratories.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 involves its interaction with various molecular targets, depending on the specific application. In biochemical research, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can also provide insights into reaction mechanisms through isotope effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid: The non-deuterated version of the compound.
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Succinic Acid: A structurally similar compound with a succinic acid backbone.
Uniqueness
The presence of deuterium atoms in 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 makes it unique compared to its non-deuterated counterparts. Deuterium provides stability and can be used to study isotope effects in chemical reactions, making it valuable in research applications .
Properties
IUPAC Name |
2-[[4-(1,1-dicarboxy-2,2,2-trideuterioethyl)phenyl]methyl]-2-methylpropanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFTEFIUIONLO-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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